![molecular formula C21H14F3NS2 B2653491 2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole CAS No. 400087-79-8](/img/structure/B2653491.png)
2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole
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Overview
Description
The compound is a benzothiazole derivative with a trifluoromethylphenyl group attached. Benzothiazole is a heterocyclic compound, and trifluoromethylphenyl groups are often used in medicinal chemistry due to their bioactivity .
Molecular Structure Analysis
The molecular structure would consist of a benzothiazole core with a trifluoromethylphenyl group attached. The trifluoromethyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the substituents and the conditions of the reaction. Benzothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antitumor Activities
The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have revealed potent cytotoxic effects in vitro in sensitive human breast cancer cell lines, highlighting a significant potential for pharmaceutical development against cancer. The selective cytotoxicity of these compounds against certain cancer cell lines, such as MCF-7 and MDA 468, without affecting nonmalignant or other cancer cell lines underscores their specificity and potential therapeutic value (Hutchinson et al., 2001). Furthermore, derivatives of this compound have been shown to generate DNA adducts in sensitive tumor cells, both in vitro and in vivo, indicating a mechanism of action involving direct interaction with DNA (Leong et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NS2/c22-21(23,24)16-4-3-5-17(12-16)26-13-14-8-10-15(11-9-14)20-25-18-6-1-2-7-19(18)27-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTNJFLUTRKLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CSC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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